![molecular formula C16H15FO4 B3159406 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid CAS No. 861452-90-6](/img/structure/B3159406.png)

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

Overview

Description

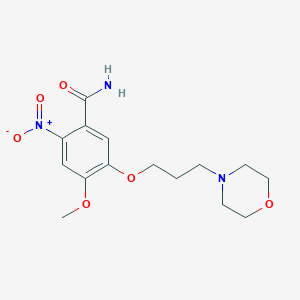

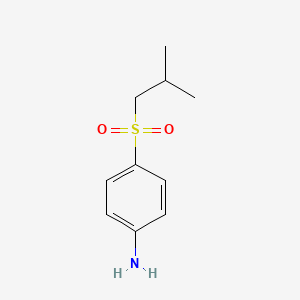

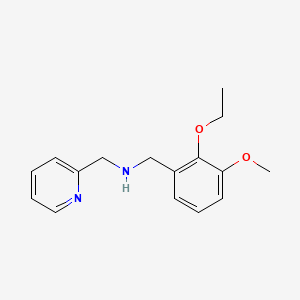

“3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid”, also known as EFB, is a chemical compound that belongs to the class of benzene derivatives. It has a molecular formula of C16H15FO4 and a molecular weight of 290.29 .

Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid” is represented by the formula C16H15FO4 . This indicates that the compound consists of 16 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms.Scientific Research Applications

Environmental Impact of Sunscreen Ingredients

A growing body of research focuses on the environmental impact of various organic UV filters found in sunscreen products. Concerns revolve around the presence of these compounds in water sources worldwide and their potential contribution to coral reef bleaching and accumulation in fish species, which could have significant consequences for the food chain. Studies have highlighted the persistence of UV filters like oxybenzone, octocrylene, and octinoxate in aquatic environments, indicating that they are not easily removed by common wastewater treatment techniques. This ongoing research underscores the urgent need for sustainable sunscreen formulations that protect human health without compromising environmental integrity (Schneider & Lim, 2019).

Aquatic Environmental Contaminants

Parabens, including compounds structurally related to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their ubiquity in surface water and sediments is of concern due to their endocrine-disrupting capabilities. Despite relatively efficient removal by wastewater treatment, parabens persist at low concentrations in effluents and are ubiquitous in aquatic environments. This persistence, coupled with their potential to form chlorinated by-products, underscores the need for further research into their toxicity and environmental impact (Haman et al., 2015).

Advanced Oxidation Processes for Pharmaceutical Degradation

The degradation of pharmaceutical compounds, such as acetaminophen, through advanced oxidation processes (AOPs) is a focal point of environmental science research. This methodology aims to address water scarcity and the accumulation of recalcitrant compounds in the environment. AOPs have been shown to generate a variety of by-products, whose biotoxicity and degradation pathways are critical to understanding the overall impact of pharmaceuticals on the ecosystem. Research in this area contributes to improving the efficiency of AOPs in treating water contaminated with pharmaceutical residues (Qutob et al., 2022).

properties

IUPAC Name |

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSFSTAXWIVODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)

![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)